molecular formula C19H20N4O3S2 B11641395 2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11641395
M. Wt: 416.5 g/mol
InChI Key: XWNVMEWSHWOXQI-KAMYIIQDSA-N
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Description

2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H20N4O3S2 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a novel heterocyclic compound that incorporates both pyrido[1,2-a]pyrimidine and thiazolidinone moieties. This structural complexity suggests a potential for diverse biological activities, particularly in pharmacology. Research has indicated that derivatives of thiazolidinones exhibit a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H20N4O3S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

Key Functional Groups:

  • Morpholine: A cyclic amine that enhances solubility and bioavailability.
  • Thiazolidinone: Known for its diverse pharmacological activities.
  • Pyrido[1,2-a]pyrimidine: A fused bicyclic structure that contributes to the compound's biological properties.

Antimicrobial Activity

Research has shown that thiazolidinone derivatives possess significant antimicrobial properties. For instance, a study demonstrated that compounds with thiazolidinone structures exhibited activity against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism is thought to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

The anticancer activity of this compound has been evaluated in several studies. Thiazolidinone derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro studies indicated that certain derivatives showed potent cytotoxic effects against cancer cell lines such as HeLa and MCF-7 .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
2aHeLa15Apoptosis induction
2bMCF-720Cell cycle arrest

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies have indicated that it can inhibit pro-inflammatory cytokines and reduce edema in animal models. The anti-inflammatory mechanism is believed to involve the inhibition of NF-kB signaling pathways .

Anticonvulsant Activity

In vivo studies have shown that derivatives of this compound can provide protection against seizures induced by chemical agents such as pentylene-tetrazole. The anticonvulsant activity was observed to be dose-dependent, with some compounds showing up to 80% protection at higher doses .

Case Studies

  • Antimicrobial Study: A recent study evaluated the antimicrobial efficacy of synthesized thiazolidinone derivatives against a panel of pathogens. The results highlighted that certain modifications in the chemical structure significantly enhanced antimicrobial potency compared to standard antibiotics .
  • Anticancer Evaluation: In another study focusing on breast cancer cells, researchers synthesized several derivatives and tested their effectiveness. The findings revealed that specific substitutions on the thiazolidinone ring improved cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .

Properties

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

(5Z)-5-[(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H20N4O3S2/c1-12(2)23-18(25)14(28-19(23)27)11-13-16(21-7-9-26-10-8-21)20-15-5-3-4-6-22(15)17(13)24/h3-6,11-12H,7-10H2,1-2H3/b14-11-

InChI Key

XWNVMEWSHWOXQI-KAMYIIQDSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)SC1=S

Origin of Product

United States

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